molecular formula C20H19N3O4S B7047816 N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide

N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide

Cat. No.: B7047816
M. Wt: 397.4 g/mol
InChI Key: ZCZJIFJVJANDSA-UHFFFAOYSA-N
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Description

N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide is a complex organic compound that features a combination of sulfonyl, pyridinyl, and oxazole moieties

Properties

IUPAC Name

N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19(17-13-27-20(23-17)14-6-5-11-21-12-14)22-16-9-3-4-10-18(16)28(25,26)15-7-1-2-8-15/h3-6,9-13,15H,1-2,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZJIFJVJANDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2NC(=O)C3=COC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of a phenyl derivative, followed by the introduction of the pyridinyl and oxazole groups through cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfonyl and oxazole groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopentylsulfonylphenyl)-2-pyridin-3-yl-1,3-oxazole-4-carboxamide: shares similarities with other sulfonyl and oxazole-containing compounds, such as sulfonylureas and oxazole derivatives.

    Sulfonylureas: Known for their use in diabetes treatment, these compounds also feature a sulfonyl group but differ in their overall structure and biological activity.

    Oxazole Derivatives: These compounds are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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